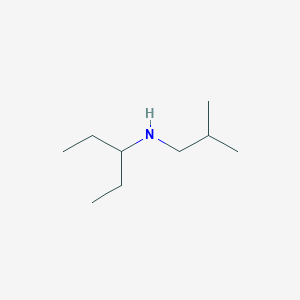
(2-Methylpropyl)(pentan-3-yl)amine
Vue d'ensemble
Description
(2-Methylpropyl)(pentan-3-yl)amine is an organic compound with the molecular formula C(9)H({21})N It is a secondary amine, characterized by the presence of an amine group attached to a 2-methylpropyl and a pentan-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (2-Methylpropyl)(pentan-3-yl)amine involves the reductive amination of 2-methylpropanal with pentan-3-amine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH(_3)CN) or hydrogen gas (H(_2)) in the presence of a catalyst like palladium on carbon (Pd/C).
-
Alkylation of Amines: : Another method involves the alkylation of pentan-3-amine with 2-methylpropyl halides (e.g., 2-methylpropyl chloride) under basic conditions. This reaction often uses a base such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (2-Methylpropyl)(pentan-3-yl)amine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and peracids.
-
Reduction: : The compound can be reduced to form primary amines or other derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)), peracids.
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2-Methylpropyl)(pentan-3-yl)amine is used as an intermediate for the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of secondary amines on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological environments.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its structural features may be exploited to design molecules with desired pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of surfactants, lubricants, and other specialty chemicals. Its amine group allows for various functionalizations, making it versatile for different applications.
Mécanisme D'action
The mechanism by which (2-Methylpropyl)(pentan-3-yl)amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The specific pathways involved would depend on the context of its use, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylpropyl)(butan-2-yl)amine: Similar structure but with a butan-2-yl group instead of a pentan-3-yl group.
(2-Methylpropyl)(hexan-3-yl)amine: Similar structure but with a hexan-3-yl group instead of a pentan-3-yl group.
(2-Methylpropyl)(ethyl)amine: Similar structure but with an ethyl group instead of a pentan-3-yl group.
Uniqueness
(2-Methylpropyl)(pentan-3-yl)amine is unique due to its specific combination of 2-methylpropyl and pentan-3-yl groups. This combination imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill as effectively.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in various fields.
Propriétés
IUPAC Name |
N-(2-methylpropyl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-5-9(6-2)10-7-8(3)4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLLWBRDZNXWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


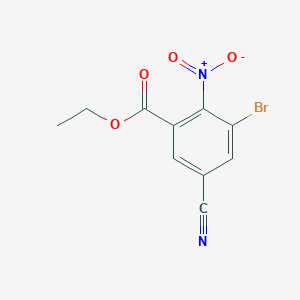



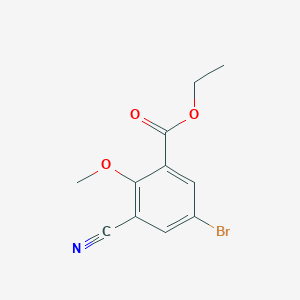

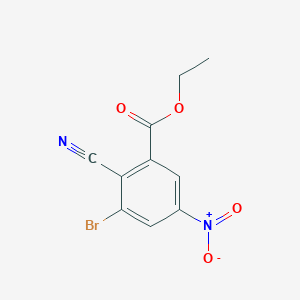
![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)
![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)
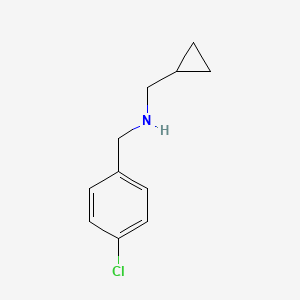

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)
![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
